7,7-dimethyl-10-(3-phenoxyphenyl)-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione
Overview
Description
7,7-Dimethyl-10-(3-phenoxyphenyl)-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione is a complex organic compound with a molecular formula of C30H25NO3[_{{{CITATION{{{1{7,7-Dimethyl-10-(3-phenoxyphenyl)-6,7,8,10-tetrahydro-5H-indeno[1,2-b ...](https://www.chemspider.com/Chemical-Structure.2225735.html). This compound belongs to the quinoline family and features a fused ring structure, which is characteristic of many biologically active molecules[{{{CITATION{{{_1{7,7-Dimethyl-10-(3-phenoxyphenyl)-6,7,8,10-tetrahydro-5H-indeno1,2-b ....
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,7-dimethyl-10-(3-phenoxyphenyl)-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione typically involves multiple steps, starting with the construction of the quinoline core[_{{{CITATION{{{1{7,7-Dimethyl-10-(3-phenoxyphenyl)-6,7,8,10-tetrahydro-5H-indeno[1,2-b ...](https://www.chemspider.com/Chemical-Structure.2225735.html). One common approach is the Friedländer synthesis, which involves the condensation of an o-aminobenzaldehyde with a suitable ketone or aldehyde under acidic conditions[{{{CITATION{{{1{7,7-Dimethyl-10-(3-phenoxyphenyl)-6,7,8,10-tetrahydro-5H-indeno1,2-b .... The reaction conditions often require heating and the use of a strong acid catalyst[{{{CITATION{{{_1{7,7-Dimethyl-10-(3-phenoxyphenyl)-6,7,8,10-tetrahydro-5H-indeno1,2-b ....
Industrial Production Methods
In an industrial setting, the synthesis of this compound may be scaled up using continuous flow reactors or large batch reactors[_{{{CITATION{{{1{7,7-Dimethyl-10-(3-phenoxyphenyl)-6,7,8,10-tetrahydro-5H-indeno[1,2-b ...](https://www.chemspider.com/Chemical-Structure.2225735.html). The choice of solvent, temperature, and reaction time are optimized to maximize yield and purity[{{{CITATION{{{1{7,7-Dimethyl-10-(3-phenoxyphenyl)-6,7,8,10-tetrahydro-5H-indeno1,2-b .... Purification steps such as recrystallization or column chromatography are employed to obtain the final product[{{{CITATION{{{_1{7,7-Dimethyl-10-(3-phenoxyphenyl)-6,7,8,10-tetrahydro-5H-indeno1,2-b ....
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The quinoline core can be oxidized to form quinone derivatives.
Reduction: : Reduction reactions can lead to the formation of hydroquinones or other reduced forms.
Substitution: : Electrophilic substitution reactions can occur at the aromatic rings, introducing various functional groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: : Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: : Electrophilic substitution reactions typically require strong acids like sulfuric acid (H2SO4) or Lewis acids like aluminum chloride (AlCl3).
Major Products Formed
Oxidation: : Quinone derivatives, which are often used in dyes and pigments.
Reduction: : Hydroquinones, which have applications in photography and as antioxidants.
Substitution: : Substituted quinolines, which can be used in pharmaceuticals and agrochemicals.
Scientific Research Applications
This compound has several applications in scientific research, including:
Chemistry: : Used as a building block in the synthesis of more complex molecules.
Biology: : Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: : Investigated for its therapeutic potential in treating various diseases.
Industry: : Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 7,7-dimethyl-10-(3-phenoxyphenyl)-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione exerts its effects involves interaction with specific molecular targets and pathways[_{{{CITATION{{{1{7,7-Dimethyl-10-(3-phenoxyphenyl)-6,7,8,10-tetrahydro-5H-indeno[1,2-b ...](https://www.chemspider.com/Chemical-Structure.2225735.html). The compound may bind to enzymes or receptors, leading to the modulation of biological processes[{{{CITATION{{{_1{7,7-Dimethyl-10-(3-phenoxyphenyl)-6,7,8,10-tetrahydro-5H-indeno1,2-b .... The exact mechanism can vary depending on the specific application and biological system.
Comparison with Similar Compounds
This compound is unique due to its specific structural features, such as the presence of the phenoxyphenyl group and the tetrahydroquinoline core[_{{{CITATION{{{_1{7,7-Dimethyl-10-(3-phenoxyphenyl)-6,7,8,10-tetrahydro-5H-indeno1,2-b .... Similar compounds include other quinoline derivatives, such as quinoline itself, isoquinoline, and quinaldine. These compounds share the quinoline core but differ in their substituents and overall structure, leading to different biological activities and applications.
Properties
IUPAC Name |
7,7-dimethyl-10-(3-phenoxyphenyl)-5,6,8,10-tetrahydroindeno[1,2-b]quinoline-9,11-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H25NO3/c1-30(2)16-23-26(24(32)17-30)25(27-28(31-23)21-13-6-7-14-22(21)29(27)33)18-9-8-12-20(15-18)34-19-10-4-3-5-11-19/h3-15,25,31H,16-17H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCESPSWTHZCRKN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(C3=C(N2)C4=CC=CC=C4C3=O)C5=CC(=CC=C5)OC6=CC=CC=C6)C(=O)C1)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H25NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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